molecular formula C8H9N3O2S B1625918 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine CAS No. 73161-38-3

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine

Cat. No. B1625918
CAS RN: 73161-38-3
M. Wt: 211.24 g/mol
InChI Key: BBLMBRIMXFMAAF-UHFFFAOYSA-N
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Description

1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPTA and has been synthesized using different methods. MPTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

One study details the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and two derived 2-aminothiazoles, highlighting the distinct hydrogen bonding patterns and crystal structures of these compounds. This research contributes to the understanding of the molecular and crystalline behavior of thiazole derivatives, which is crucial for their application in various scientific domains (Böck et al., 2020).

Another significant contribution to this field is the synthesis of a library of (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-9-carbonitriles, which showcases the versatility and scope of reactions involving thiazole and thiadiazine frameworks. This work not only expands the chemical space of these heterocycles but also explores their potential applications in the development of novel compounds (Dotsenko et al., 2014).

Catalytic and Synthetic Applications

Thiazolium carbene catalysts derived from vitamin B1 have been shown to be highly effective in the N-formylation and N-methylation of amines using CO2 as the carbon source. This sustainable approach leverages the unique properties of thiazole derivatives to facilitate environmentally friendly synthetic pathways, potentially leading to the development of new pharmaceuticals and natural products (Das et al., 2016).

Moreover, the synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as potential acetylcholinesterase inhibitors represents another application of thiazole derivatives in the quest for therapeutic agents. This research not only adds to the chemical diversity of thiazole-based compounds but also highlights their potential in medicinal chemistry (Neves et al., 2019).

properties

IUPAC Name

1-methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11-8-6(3-2-4-10-8)7(9)5-14(11,12)13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMBRIMXFMAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=CS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502870
Record name 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73161-38-3
Record name 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 2
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 3
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 4
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 5
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Reactant of Route 6
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine

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